An In-Depth Technical Guide to the Metabolism and Biotransformation of Dinonyl Phthalate (DNP)
An In-Depth Technical Guide to the Metabolism and Biotransformation of Dinonyl Phthalate (DNP)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dinonyl phthalate (DNP) is a high molecular weight phthalate ester used extensively as a plasticizer in a wide array of polyvinyl chloride (PVC) products. As a compound with ubiquitous human exposure, understanding its metabolic fate is critical for accurate exposure assessment and toxicological evaluation. This technical guide provides a comprehensive overview of the biotransformation pathways of DNP, detailing the enzymatic processes, key metabolites, and analytical methodologies for their detection. We delve into the causal mechanisms behind the metabolic cascade, from initial hydrolysis to subsequent oxidative transformations, highlighting why specific secondary metabolites serve as superior biomarkers of exposure. This document is intended to serve as a foundational resource for professionals engaged in toxicology, environmental health, and drug metabolism studies.
Introduction to Dinonyl Phthalate (DNP)
Dinonyl phthalate is not a single chemical entity but a complex isomeric mixture of phthalic acid diesters with branched nine-carbon alkyl chains (C9).[1][2] Its primary application is as a plasticizer to impart flexibility and durability to PVC polymers, which are used in products ranging from automotive interiors and building materials to consumer goods.[3] Due to its widespread use, human exposure is common. The metabolism of DNP is rapid, and the compound does not tend to bioaccumulate.[3] The initial metabolic steps are crucial as they transform the lipophilic parent diester into more biologically active and excretable forms.
The Metabolic Journey of DNP: A Two-Phase Process
The biotransformation of DNP in humans and animal models follows a distinct, multi-step pathway, beginning with hydrolysis (a Phase I reaction) and progressing to extensive oxidation of the resulting monoester.
Phase I: Initial Hydrolysis to Monoisononyl Phthalate (MINP)
Upon oral ingestion, DNP is absorbed through the gastrointestinal tract and undergoes a rapid primary hydrolysis.[3] This reaction is catalyzed by non-specific esterases and lipases, likely including carboxylesterases (CES), which are abundant in the intestine and liver.[4][5][6] This enzymatic action cleaves one of the two ester linkages, releasing an isononyl alcohol and forming the primary metabolite, monoisononyl phthalate (MINP).[3][4]
Despite being the direct hydrolytic product, MINP is considered a minor urinary metabolite in both rats and humans.[1][2] Its low frequency of detection in urine samples initially led to an underestimation of the prevalence of human exposure to DNP.[1][2] The reason for its low abundance is that MINP serves as a substrate for extensive secondary metabolism.
Phase II & Secondary Oxidation: The Major Biotransformation Pathway
The monoester, MINP, is transported to the liver, where it undergoes significant further oxidation along its alkyl side chain.[3] This secondary metabolism, driven primarily by the Cytochrome P450 (CYP) enzyme system, is the dominant biotransformation pathway for high molecular weight phthalates like DNP.[4][7] This oxidative cascade generates several key secondary metabolites that are more polar and readily excreted in urine.[1][3][8]
The three principal oxidative metabolites identified in both human and rat urine are:
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Mono-hydroxyisononyl phthalate (MHINP or OH-MiNP): Formed by hydroxylation of the alkyl chain.
-
Mono-oxoisononyl phthalate (MOINP or oxo-MiNP): Formed by the oxidation of a hydroxyl group to a ketone.
-
Mono-carboxyisooctyl phthalate (MCIOP or cx-MiNP): Formed by further oxidation leading to a terminal carboxylic acid group, which involves shortening the chain from C9 to C8.
These oxidative metabolites—MCIOP, MHINP, and MOINP—are the major urinary products following DNP exposure and are now recognized as the most reliable and sensitive biomarkers for assessing human exposure.[1][2][3][8] Their detection in nearly all urine samples from general population studies, in contrast to the infrequent detection of MINP, confirms that oxidation is the primary metabolic route.[1][2]
Some of these oxidative metabolites can also undergo further Phase II conjugation, primarily with glucuronic acid, to form even more water-soluble glucuronide conjugates before excretion.[2][4] Studies have shown that while MCIOP is excreted mostly in its free form, MOINP is predominantly excreted as a glucuronide.[2]
Quantitative Excretion Profile
The quantitative importance of the oxidative pathway has been clearly demonstrated in human studies. Following a single oral dose of deuterium-labeled DNP to a volunteer, the urinary excretion of metabolites was monitored. The results underscore the inadequacy of using MINP alone for exposure assessment.
| Metabolite | Abbreviation | % of Administered Dose Recovered in Urine (48h) |
| Monoisononyl phthalate | MINP | 2.2% |
| Oxidized hydroxy-metabolites | OH-MINP | 20.2% |
| Oxidized oxo-metabolites | oxo-MINP | 10.6% |
| Oxidized carboxy-metabolites | carboxy-MINP | 10.7% |
| Total Measured | 43.6% | |
| Table 1: Urinary excretion of DNP metabolites in a human volunteer after a single oral dose. Data synthesized from Koch et al. (2007).[9] |
These data authoritatively show that oxidative metabolites account for the vast majority of the excreted dose, with OH-MINP being the most abundant, followed by the carboxy- and oxo- forms.[9]
Experimental Protocols: Urinary Metabolite Analysis
For researchers aiming to quantify DNP exposure, analysis of urinary metabolites is the gold standard. The following protocol outlines a robust and widely adopted methodology based on enzymatic hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for Urinary DNP Metabolite Quantification
-
Sample Collection & Preparation:
-
Collect spot urine samples in phthalate-free containers (e.g., polypropylene).[1]
-
Thaw a 1 mL aliquot of the urine sample.
-
Spike the sample with a solution of stable isotope-labeled internal standards (e.g., ¹³C₄-labeled MINP, MHINP, etc.) to correct for matrix effects and variations in extraction efficiency.[1]
-
-
Enzymatic Hydrolysis (Deconjugation):
-
Rationale: A significant fraction of DNP metabolites, particularly MOINP, is excreted as glucuronide conjugates.[2] To measure the total metabolite concentration, these conjugates must be cleaved.
-
Add a buffer solution (e.g., ammonium acetate) to the urine sample.
-
Add β-glucuronidase enzyme (from Helix pomatia or E. coli).
-
Incubate the mixture, for example, at 37°C for 2-4 hours, to allow for complete hydrolysis of the glucuronidated metabolites.
-
-
Analyte Extraction and Cleanup:
-
Rationale: Solid-Phase Extraction (SPE) is employed to remove interfering matrix components (salts, urea, etc.) and to concentrate the target analytes.
-
Condition an SPE cartridge (e.g., a phenyl or C18 phase) with methanol followed by water.
-
Load the enzyme-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to elute polar interferences.
-
Elute the phthalate metabolites with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Instrumental Analysis (HPLC-MS/MS):
-
Rationale: This technique provides the high selectivity and sensitivity required to detect metabolites at low ng/mL concentrations.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.
-
Inject the reconstituted sample into an HPLC system.
-
Chromatographic Separation: Use a suitable HPLC column (e.g., a Betasil phenyl column) with a gradient of water and acetonitrile (both typically containing a small amount of acid like formic or acetic acid) to separate the different metabolites.[1]
-
Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
-
Conclusion and Future Directions
The biotransformation of dinonyl phthalate is a well-defined process dominated by secondary oxidation rather than simple hydrolysis. The primary hydrolytic monoester, MINP, is a poor indicator of exposure. Instead, the oxidative metabolites—MHINP, MOINP, and MCIOP—serve as robust, sensitive, and reliable urinary biomarkers for accurately assessing human exposure to DNP.[1][2][8] The analytical workflows for measuring these metabolites are well-established, relying on enzymatic deconjugation and sensitive LC-MS/MS detection. For professionals in toxicology and drug development, understanding this metabolic pathway is essential for interpreting biomonitoring data, conducting accurate risk assessments, and investigating the potential for DNP to interact with metabolic enzyme systems. Future research may focus on further elucidating the specific CYP isozymes responsible for DNP oxidation and exploring inter-individual variability in metabolic profiles due to genetic polymorphisms in these enzymes.
References
-
Silva, M. J., Reidy, J. A., Preau, J. L., Needham, L. L., & Calafat, A. M. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. Environmental Health Perspectives, 114(8), 1158–1161. [Link]
-
Kato, K., Silva, M. J., Needham, L. L., Calafat, A. M. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. PubMed, 114(8), 1158-61. [Link]
-
Silva, M. J., Kato, K., Wolf, C., Samandar, E., Silva, S. S., Gray, E. L., Needham, L. L., & Calafat, A. M. (2006). Urinary biomarkers of di-isononyl phthalate in rats. Toxicology, 223(1-2), 101–112. [Link]
-
Kalo, D., & Kaskani, E. (2018). The effects of the phthalate DiNP on reproduction. Hormone Molecular Biology and Clinical Investigation, 36(1). [Link]
-
Koch, H. M., Bolt, H. M., Preuss, R., Eckstein, R., Weisbach, V., & Angerer, J. (2007). Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP. International journal of hygiene and environmental health, 210(1), 9–19. [Link]
-
Iszatt, N., Stigum, H., Versto, N. C., Sabaredzovic, A., Papadopoulou, E., Thomsen, C., ... & Eggesbø, M. (2019). Associations of singular and co-exposure to phthalates and DINCH with rhinitis and eczema in school-aged children: a prospective birth cohort study. Environmental health, 18(1), 1-13. [Link]
-
Wittassek, M., Koch, H. M., Angerer, J., & Brüning, T. (2011). Assessing exposure to phthalates–the human biomonitoring approach. Molecular nutrition & food research, 55(1), 7-31. [Link]
-
Saravanabhavan, G., & Murray, R. (2012). Proposed metabolic transformation of DINP and DIDP based on studies of in-vivo and in-vitro metabolism. ResearchGate. [Link]
-
Hsu, J. F., Peng, L. W., Li, Y. J., Lin, L. C., & Liao, P. C. (2011). Identification of Di-isononyl Phthalate Metabolites for Exposure Marker Discovery Using In Vitro/In Vivo Metabolism and Signal Mining Strategy with LC-MS Data. Analytical Chemistry, 83(22), 8725–8731. [Link]
-
Exposome-Explorer. (n.d.). DiNP metabolites (Compound). IARC. [Link]
-
Aylward, L. L., Hays, S. M., Gagné, M., & Krishnan, K. (2012). Biomonitoring equivalents for di-isononyl phthalate (DINP). Regulatory toxicology and pharmacology, 62(3), 475–482. [Link]
-
Hsu, J. F., Peng, L. W., Li, Y. J., Lin, L. C., & Liao, P. C. (2011). Identification of di-isononyl phthalate metabolites for exposure marker discovery using in vitro/in vivo metabolism and signal mining strategy with LC-MS data. PubMed. [Link]
-
Ceauranu, S., Ostafe, V., & Isvoran, A. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences, 24(18), 14352. [Link]
-
Isenberg, J. S., Kamendulis, L. M., Smith, J. H., Ackley, D. C., & Klaunig, J. E. (2000). Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver. Toxicological sciences, 54(2), 312–321. [Link]
-
Choudhury, I., Das, S., & Chakravarty, B. (2021). Pathway of phthalate metabolism in human body. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Dinonyl phthalate. PubChem Compound Database. [Link]
-
Ceauranu, S., Ostafe, V., & Isvoran, A. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. ResearchGate. [Link]
-
Frederiksen, H., Skakkebaek, N. E., & Andersson, A. M. (2007). Metabolism of phthalates in humans. Molecular nutrition & food research, 51(7), 899–911. [Link]
-
Ceauranu, S., Ostafe, V., & Isvoran, A. (2023). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Diisononyl phthalate. Wikipedia. [Link]
-
Kehinde, S. A., Ore, A., Olayinka, E. T., & Olajide, A. T. (2022). Inhibition of hepatic energy metabolizing enzymes in murine model exposed to diisononyl phthalate. Baghdad Journal of Biochemistry and Applied Biological Sciences, 3(04), 237-251. [Link]
-
Kehinde, S. A., Ore, A., Olayinka, E. T., & Olajide, A. T. (2022). Inhibition of hepatic energy metabolizing enzymes in murine model exposed to diisononyl phthalate. Iraqi Academic Scientific Journals. [Link]
-
Chen, F., Gao, Y., Wang, M., Wu, M., Huang, Y., & Zhang, C. (2017). Carboxylesterase-involved metabolism of di-n-butyl phthalate in pumpkin (Cucurbita moschata) seedlings. Environmental pollution, 220, 153–160. [Link]
-
Samak, G., & Elek, V. (2022). Structural Insights into (Tere)phthalate-Ester Hydrolysis by a Carboxylesterase and Its Role in Promoting PET Depolymerization. ACS Publications. [Link]
-
Huda, T., & Jones, R. D. (2014). Carboxylesterases: Dual roles in lipid and pesticide metabolism. PMC - PubMed Central. [Link]
-
Jeon, J. R., Murugesan, K., Kim, J. H., Kim, Y. M., Kim, E. J., & Chang, Y. S. (2010). Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense. Journal of hazardous materials, 182(1-3), 510–514. [Link]
-
Nilsen, O. G., & Toftgård, R. (1981). Phthalate esters I: Effects on cytochrome P-450 mediated metabolism in rat liver and lung, serum enzymatic activities and serum protein levels. Acta pharmacologica et toxicologica, 49(1), 1–9. [Link]
-
Fujimoto, N., Honda, M., Kitamura, S., & Ohta, S. (2004). Cytochrome P450-inhibitory activity of parabens and phthalates used in consumer products. ResearchGate. [Link]
-
Hannon, P. R., Niermann, S., & Flaws, J. A. (2016). Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in mouse antral follicles. bioRxiv. [Link]
-
Kumar, D., & Shaik, S. (2018). Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. Molecules, 23(11), 2968. [Link]
-
Zhang, J., Zhang, X., Wang, Y., & Zuo, D. (2024). Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs). Toxicology and applied pharmacology, 470, 116785. [Link]
-
Laizure, S. C., Herring, V., Qian, J., & Parker, R. B. (2013). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert opinion on drug metabolism & toxicology, 9(4), 471–483. [Link]
Sources
- 1. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates [mdpi.com]
- 8. Urinary biomarkers of di-isononyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP - PubMed [pubmed.ncbi.nlm.nih.gov]
